

# Application of PD 135158 in Anxiety Research Models: Detailed Application Notes and Protocols

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: PD 135158

Cat. No.: B15616566

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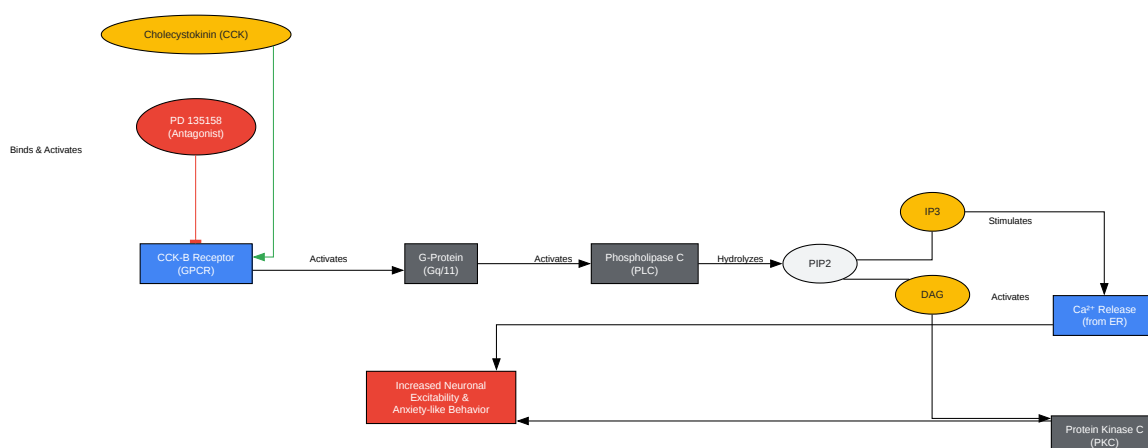
## Introduction

**PD 135158** is a potent and selective antagonist of the cholecystokinin B (CCK-B) receptor. The cholecystokinin (CCK) system, particularly the CCK-B receptor, is implicated in the pathophysiology of anxiety and panic disorders. Activation of CCK-B receptors, which are widely distributed in the central nervous system, particularly in limbic regions such as the amygdala and hippocampus, has been shown to produce anxiogenic-like effects in preclinical models. Consequently, CCK-B receptor antagonists like **PD 135158** are valuable pharmacological tools for investigating the role of the CCK system in anxiety and for evaluating potential anxiolytic therapies.

These application notes provide a comprehensive overview of the use of **PD 135158** in common rodent models of anxiety-like behavior, specifically the Elevated Plus-Maze (EPM) and the Light-Dark Box (LDB) tests. This document includes detailed experimental protocols, data presentation guidelines, and visualizations of the underlying signaling pathways and experimental workflows.

## Mechanism of Action and Signaling Pathway

**PD 135158** exerts its anxiolytic-like effects by blocking the binding of endogenous cholecystokinin to the CCK-B receptor, a G-protein coupled receptor (GPCR). The binding of CCK to its receptor typically initiates a signaling cascade that can lead to neuronal excitation and anxiety-related behaviors. By antagonizing this interaction, **PD 135158** mitigates the anxiogenic effects of CCK. The downstream signaling of the CCK-B receptor in neurons can involve the activation of G-proteins, leading to the modulation of various intracellular effectors.



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**Figure 1:** CCK-B Receptor Signaling Pathway and the Antagonistic Action of **PD 135158**.

## Data Presentation: Quantitative Effects of PD 135158 in Anxiety Models

The anxiolytic-like effects of **PD 135158** are dose-dependent. The following tables summarize the expected quantitative outcomes in the Elevated Plus-Maze and Light-Dark Box tests based on typical results reported in the literature.

Table 1: Effects of **PD 135158** in the Elevated Plus-Maze (EPM) Test in Mice

Treatment Group (intraperitoneal injection)	Dose (mg/kg)	Time in Open Arms (seconds)	% Time in Open Arms	Open Arm Entries	Total Arm Entries
Vehicle (Saline)	-	25.5 ± 3.2	8.5 ± 1.1	8.2 ± 1.5	35.1 ± 4.0
PD 135158	0.01	45.8 ± 5.1	15.3 ± 1.7	12.5 ± 1.8	36.5 ± 3.8
PD 135158	0.1	62.1 ± 6.8	20.7 ± 2.3	15.1 ± 2.0**	34.9 ± 4.2
PD 135158	1.0	48.3 ± 5.5	16.1 ± 1.8	13.0 ± 1.9	35.8 ± 3.9
Diazepam (Positive Control)	1.0	75.4 ± 8.0	25.1 ± 2.7	18.2 ± 2.5***	37.0 ± 4.1

\*Data are presented as Mean ± SEM. \*p<0.05, \*\*p<0.01, \*\*\*p<0.001 compared to Vehicle group. Data are representative and compiled from typical findings in the field.

Table 2: Effects of **PD 135158** in the Light-Dark Box (LDB) Test in Mice

Treatment Group (intraperitoneal injection)	Dose (mg/kg)	Time in Light Compartment (seconds)	Transitions between Compartments	Latency to Enter Dark (seconds)	Locomotor Activity (beam breaks)
Vehicle (Saline)	-	45.2 ± 5.8	12.3 ± 2.1	15.4 ± 2.5	250 ± 25
PD 135158	0.01	70.6 ± 8.1	18.5 ± 2.5	25.1 ± 3.0	245 ± 22
PD 135158	0.1	95.3 ± 10.2	22.1 ± 2.8	35.8 ± 4.1**	255 ± 28
PD 135158	1.0	75.1 ± 8.5	19.0 ± 2.6	28.3 ± 3.5	248 ± 26
Diazepam (Positive Control)	1.0	110.7 ± 12.5	25.4 ± 3.1	45.2 ± 5.0***	260 ± 30

\*Data are presented as Mean ± SEM. \*p<0.05, \*\*p<0.01, \*\*\*p<0.001 compared to Vehicle group. Data are representative and compiled from typical findings in the field. One study showed that PD135158 was effective in the light/dark choice test, suggesting it is particularly effective in "state" anxiety induced by fear-provoking situations.[\[1\]](#)

## Experimental Protocols

Detailed methodologies for conducting the Elevated Plus-Maze and Light-Dark Box tests are provided below.

### Protocol 1: Elevated Plus-Maze (EPM) Test

Objective: To assess anxiety-like behavior in rodents. The test is based on the conflict between the natural tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.

Apparatus:

- A plus-shaped maze with two open arms and two closed arms of equal dimensions (e.g., 50 cm long x 10 cm wide for rats; 30 cm long x 5 cm wide for mice), elevated 40-50 cm above

the floor. The closed arms have high walls (e.g., 40 cm for rats; 15 cm for mice).

- A video camera mounted above the maze to record the sessions.
- Automated tracking software for data analysis.

#### Animals:

- Male mice (e.g., C57BL/6 or BALB/c, 8-10 weeks old) or rats (e.g., Sprague-Dawley or Wistar, 250-300 g).
- Animals should be group-housed and habituated to the testing room for at least 1 hour before the experiment.

#### Drug Preparation and Administration:

- **PD 135158** is dissolved in a vehicle of sterile saline or 0.5% methylcellulose.
- Administer **PD 135158** or vehicle via intraperitoneal (i.p.) injection 30 minutes before testing.

#### Procedure:

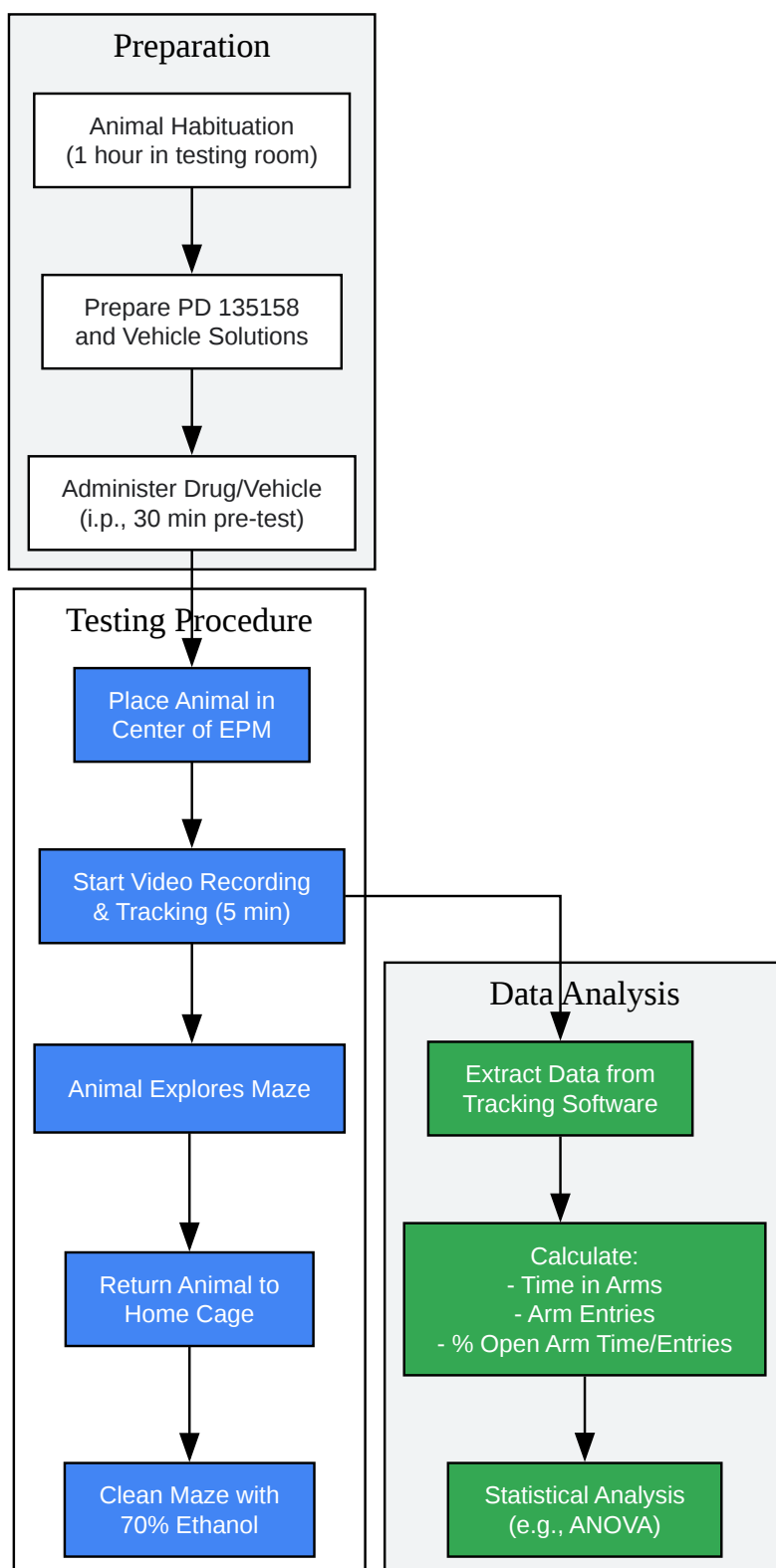
- Place the animal in the center of the maze, facing one of the open arms.
- Start the video recording and tracking software immediately.
- Allow the animal to explore the maze for a 5-minute session.
- After the session, return the animal to its home cage.
- Thoroughly clean the maze with 70% ethanol between trials to eliminate olfactory cues.

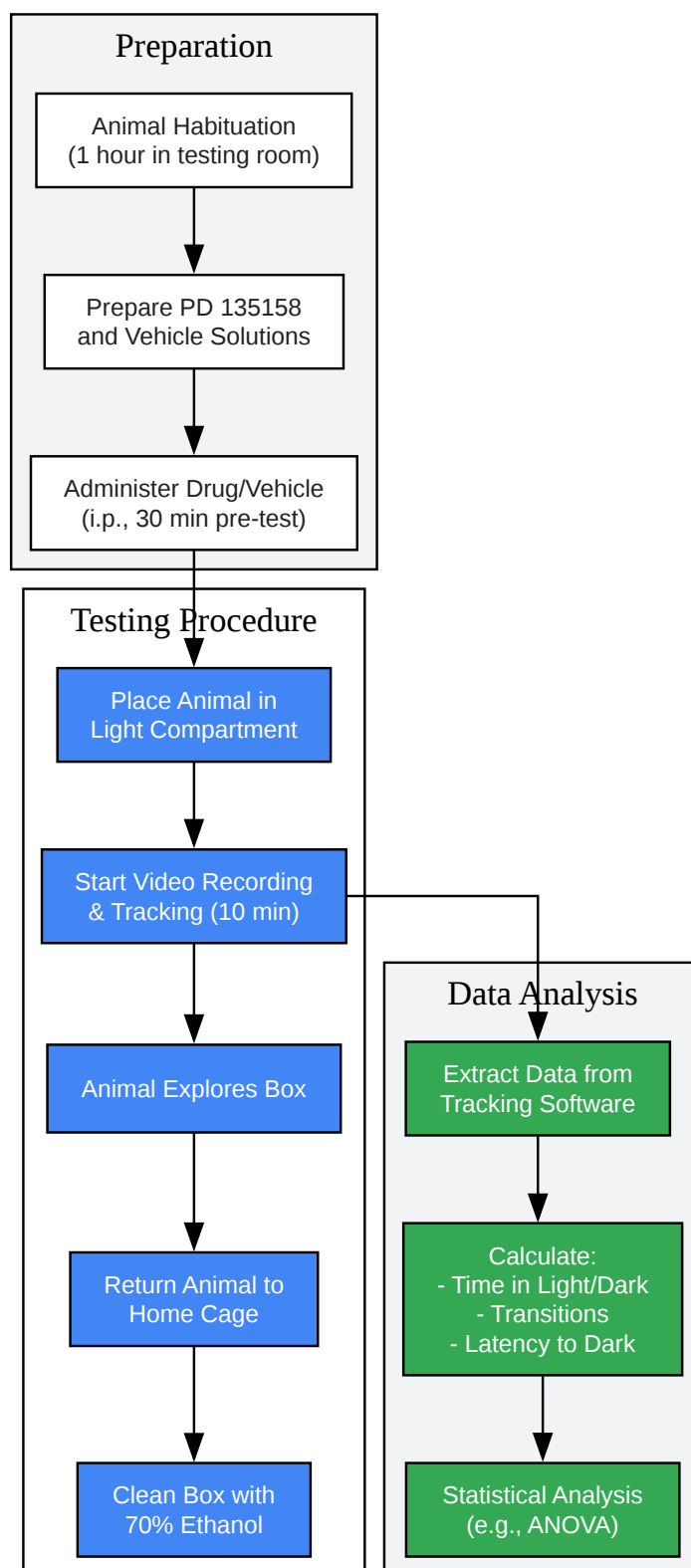
#### Data Analysis:

- Time spent in the open and closed arms.
- Number of entries into the open and closed arms.
- Total distance traveled (as a measure of locomotor activity).

- Percentage of time in open arms = (Time in open arms / Total time) x 100.
- Percentage of open arm entries = (Open arm entries / Total arm entries) x 100.

Anxiolytic compounds are expected to increase the time spent in and the number of entries into the open arms.





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## References

- 1. [cn.aminer.org](http://cn.aminer.org) [[cn.aminer.org](http://cn.aminer.org)]
- To cite this document: BenchChem. [Application of PD 135158 in Anxiety Research Models: Detailed Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15616566#application-of-pd-135158-in-anxiety-research-models>]

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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